6-chloro-N-isobutyl-2-methylpyrimidin-4-amine
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Description
6-chloro-N-isobutyl-2-methylpyrimidin-4-amine is a compound with the molecular formula C9H14ClN3 . It is also known as CHIM. This compound is a novel pyrimidine derivative.
Molecular Structure Analysis
The molecular weight of 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine is 199.68 g/mol . The InChI representation of the molecule isInChI=1S/C9H14ClN3/c1-6(2)5-11-9-4-8(10)12-7(3)13-9/h4,6H,5H2,1-3H3,(H,11,12,13)
. The canonical SMILES representation is CC1=NC(=CC(=N1)Cl)NCC(C)C
. Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 199.0876252 g/mol . The topological polar surface area of the compound is 37.8 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
Ring Transformations and Nucleophilic Reactions
Research has explored the reactions of heterocyclic halogeno compounds with nucleophiles, including transformations and rearrangements leading to the formation of amino compounds and ring transformations. These studies have shed light on the mechanisms of reactions involving compounds similar to 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine, such as the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, demonstrating the complexity and versatility of these reactions (Hertog et al., 2010).
Crystal and Molecular Structures
Studies on the crystal and molecular structures of related compounds have provided insights into their conformational differences and stability. Investigations into benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine confirmed computationally predicted restricted rotation and highlighted the role of hydrogen-bonding interactions in stabilizing the crystal structures of these compounds (Odell et al., 2007).
Biological Activity
Some derivatives of related compounds have been synthesized and evaluated for their antituberculous effects. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of compounds that exhibit pronounced antituberculous effects (Erkin & Krutikov, 2007). Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating the potential for creating structurally diverse aminopyrimidines with varied activities (Doulah et al., 2014).
Molecular Docking and Pharmacological Potential
Molecular docking studies have been conducted on compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine to assess their potential as alpha-2-imidazoline receptor agonists for antihypertensive treatment. These studies include detailed analysis of molecular structure, chemical activity, and interaction with biological targets, offering insights into the pharmacological applications of these compounds (Aayisha et al., 2019).
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)5-11-9-4-8(10)12-7(3)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJGVNQSZOQYCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450859 |
Source
|
Record name | 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-isobutyl-2-methylpyrimidin-4-amine | |
CAS RN |
841260-71-7 |
Source
|
Record name | 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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